![molecular formula C20H21ClN4O3S B2966887 4-(6-氯苯并[d]噻唑-2-基)-N-(2,3-二甲氧基苯基)哌嗪-1-甲酰胺 CAS No. 1203373-39-0](/img/structure/B2966887.png)

4-(6-氯苯并[d]噻唑-2-基)-N-(2,3-二甲氧基苯基)哌嗪-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

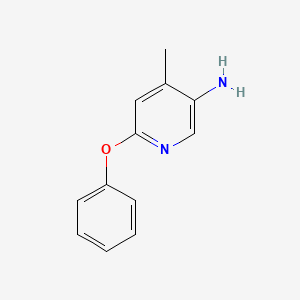

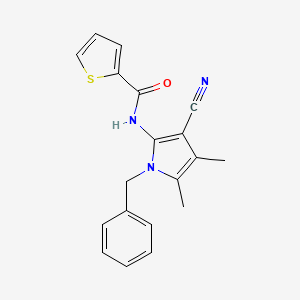

This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a carboxamide group, a thiazole ring, and a phenyl ring with methoxy substituents . These functional groups suggest that this compound could have interesting chemical and biological properties.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the piperazine ring might be formed through a cyclization reaction, while the carboxamide group could be introduced through an amide coupling reaction . The thiazole ring could be formed through a condensation reaction involving a thiol and a nitrile .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperazine ring is a six-membered ring containing two nitrogen atoms, which could engage in hydrogen bonding interactions. The thiazole ring is a five-membered ring containing a sulfur and a nitrogen atom, which could contribute to the compound’s electronic properties .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. For example, the amide group could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine . The thiazole ring could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups like the amide could make this compound soluble in polar solvents . The compound’s melting and boiling points would depend on factors like its molecular weight and the types of intermolecular forces it can form .科学研究应用

Pesticidal Agents

Compounds with the benzothiazole moiety have been synthesized and evaluated for their pesticidal properties. They have shown promising results, particularly against pests like the oriental armyworm and diamondback moth . The efficacy of these compounds suggests potential applications in agricultural pest management.

Tyrosinase Inhibition

Derivatives of benzothiazole have been studied for their inhibitory effects on tyrosinase, an enzyme crucial in melanin synthesis . This application is significant in the development of treatments for conditions related to hyperpigmentation and could lead to novel skin lightening agents.

Antimelanogenesis Agents

The inhibition of tyrosinase activity by benzothiazole derivatives has also been explored for controlling melanogenesis . These compounds could be used to prevent excessive melanin production, which is a key factor in various skin disorders.

Anthelmintic Activity

Benzothiazole derivatives have been investigated for their anthelmintic (anti-parasitic) activity. This research could contribute to the development of new treatments for parasitic infections .

Insecticidal Activity

The insecticidal potential of benzothiazole compounds has been demonstrated in various studies. These compounds could serve as a basis for developing new insecticides that are more effective and possibly less harmful to the environment .

Acaricidal Activity

Some benzothiazole derivatives have shown effectiveness against spider mites, which are common pests affecting a variety of plants . This application could lead to the creation of targeted acaricides to protect crops.

Medicinal Chemistry

The structural diversity and biological activity of benzothiazole derivatives make them valuable in medicinal chemistry for the design of molecules with specific pharmacological properties .

Proteomics Research

Benzothiazole derivatives are used in proteomics research to study protein interactions and functions. They can serve as biochemical tools or probes due to their reactivity and binding capabilities .

安全和危害

The safety and hazards associated with this compound would depend on factors like its toxicity and reactivity. For example, if this compound were a drug, it could have side effects or toxicities at high doses . In terms of reactivity, certain functional groups like the amide could react with strong acids or bases .

未来方向

属性

IUPAC Name |

4-(6-chloro-1,3-benzothiazol-2-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN4O3S/c1-27-16-5-3-4-15(18(16)28-2)22-19(26)24-8-10-25(11-9-24)20-23-14-7-6-13(21)12-17(14)29-20/h3-7,12H,8-11H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQAJNJUHGYUPLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)NC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-chlorobenzo[d]thiazol-2-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(Trifluoroacetylamino)-5-(dimethylaminomethylene)-4,5-dihydro-6H-cyclopenta[b]thiophene-6-one](/img/structure/B2966815.png)

![Ethyl 2-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2966817.png)

![2,2,2-trifluoro-N-[4-methyl-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide](/img/structure/B2966818.png)

![3-(4-Tert-butylphenyl)-1-(4-chlorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2966819.png)

![5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide](/img/structure/B2966824.png)

![N-[2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethyl]but-2-ynamide](/img/structure/B2966826.png)